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molecular formula C7H12ClNO B8556281 6-(2-Chloroethyl)-2-oxa-6-azaspiro[3.3]heptane

6-(2-Chloroethyl)-2-oxa-6-azaspiro[3.3]heptane

Cat. No. B8556281
M. Wt: 161.63 g/mol
InChI Key: DSQYBWDEFZPMJH-UHFFFAOYSA-N
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Patent
US08846647B2

Procedure details

The title compound was prepared following the method described above for the synthesis of 1-(2-chloroethyl)-4-(methylsulfonyl)piperazine using 2-oxa-6-azaspiro[3.3]heptane as the starting reagent. The product was isolated as colorless oil (10 mg, 12%). LCMS: m/e 162.15 (M+H)+, 0.87 min (method 10).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
12%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8]N(S(C)(=O)=O)C[CH2:5]1.[CH2:14]1C2(CNC2)[CH2:16][O:15]1>>[Cl:1][CH2:2][CH2:3][N:4]1[CH2:5][C:8]2([CH2:16][O:15][CH2:14]2)[CH2:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCN1CCN(CC1)S(=O)(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OCC12CNC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCN1CC2(COC2)C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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